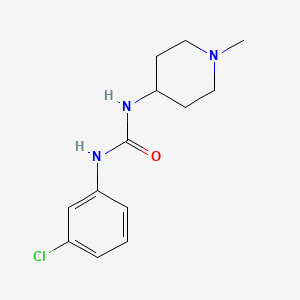
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15437 is a small molecule that belongs to the class of urea-based compounds and has been studied for its ability to modulate various biological processes.
作用机制
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea exerts its therapeutic effects by modulating various biological processes. One of the key mechanisms of action of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to selectively target cancer cells without affecting normal cells. This selectivity makes N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea a promising candidate for cancer therapy. However, one of the limitations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has a short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One direction is to develop novel formulations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea that can improve its solubility and bioavailability. Another direction is to study the potential use of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea in combination with other chemotherapeutic agents to enhance its efficacy. Furthermore, more studies are needed to understand the molecular mechanisms underlying the therapeutic effects of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves a multistep process that starts with the reaction of 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid. This reaction leads to the formation of 3-chloro-4-nitroaniline, which is then reduced to 3-chloro-4-aminophenol using sodium hydrosulfite. The next step involves the reaction of 3-chloro-4-aminophenol with 1-methylpiperidine-4-carboxylic acid chloride to form N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
科学研究应用
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is in the treatment of cancer. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLGHCQEMCZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)


![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)